6,6-dimethylspiro[3.3]heptan-1-one IUPAC name and structure
6,6-dimethylspiro[3.3]heptan-1-one IUPAC name and structure
This guide details the structural chemistry, synthesis, and medicinal application of 6,6-dimethylspiro[3.3]heptan-1-one , a specialized strained carbocycle used as a saturated bioisostere in modern drug discovery.
Structural Definition & Chemical Identity
The compound 6,6-dimethylspiro[3.3]heptan-1-one represents a specific isomer of the spiro[3.3]heptane class where a ketone functionality and a gem-dimethyl group reside on opposite rings of the spirocyclic core.
IUPAC Nomenclature & Numbering
The numbering of spiro[3.3]heptane systems follows IUPAC Rule SP-1. Numbering commences at a ring atom adjacent to the spiro carbon, proceeds around that ring to the spiro atom, and then around the second ring. The ketone group takes priority, assigning it position 1 .
-
Ring A (Functionalized): Contains C1 (Carbonyl), C2, C3, and C4.
-
Ring B (Substituted): Contains C4, C5, C6, and C7.
-
Substituents: Two methyl groups at position 6 (the carbon opposite the spiro center in Ring B).
| Property | Data |
| IUPAC Name | 6,6-dimethylspiro[3.3]heptan-1-one |
| CAS Number | 2703781-18-2 |
| Molecular Formula | C |
| Molecular Weight | 138.21 g/mol |
| SMILES | CC1(C)CC2(C1)CCC2=O |
| Geometry | Non-planar, puckered cyclobutane rings (approx. 30° fold angle) |
3D Conformation & Bioisosterism
Unlike flat aromatic rings, the spiro[3.3]heptane scaffold projects substituents at defined angles (approx. 90°) relative to the spiro axis. This "butterfly" conformation allows the molecule to act as a saturated bioisostere for meta- or para-substituted benzenes, offering improved metabolic stability (due to high
Synthesis Methodologies
Two primary routes exist for synthesizing this scaffold: the Keteniminium [2+2] Cycloaddition (preferred for scalability and specificity) and the Semipinacol Rearrangement (useful for asymmetric analogues).
Route A: Keteniminium [2+2] Cycloaddition (Primary Protocol)
This method constructs the spiro ketone via the cycloaddition of a keteniminium salt (generated in situ from an amide) with an exocyclic alkene.
Mechanism:
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Precursor Synthesis: 3,3-Dimethylcyclobutanone is converted to 3,3-dimethyl-1-methylenecyclobutane via a Wittig reaction.
-
Activation:
-Dimethylacetamide (DMA) is activated with Triflic Anhydride ( ) to form the electrophilic keteniminium species. -
Cycloaddition: The keteniminium undergoes a thermal [2+2] cycloaddition with the exocyclic double bond of the methylenecyclobutane.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed to the target ketone.
Experimental Protocol
-
Reagents: 3,3-dimethyl-1-methylenecyclobutane (1.0 equiv),
-Dimethylacetamide (1.2 equiv), Triflic Anhydride ( , 1.2 equiv), 2,4,6-Collidine (1.2 equiv). -
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under argon, dissolve DMA in anhydrous DCE. Cool to 0°C. Add
dropwise. Stir for 15 minutes to generate the keteniminium salt. -
Addition: Add a solution of 3,3-dimethyl-1-methylenecyclobutane and collidine in DCE slowly to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (80°C) for 16 hours.
-
Workup: Cool to room temperature. Quench with saturated aqueous
. Stir vigorously for 30 minutes to hydrolyze the iminium ion. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 6,6-dimethylspiro[3.3]heptan-1-one as a colorless oil.
Route B: Strain-Relocating Semipinacol Rearrangement
Developed by Vertex Pharmaceuticals and academic partners, this route is ideal when optical activity or C3-substitution is required. It utilizes a bicyclobutane precursor.[3][4]
Pathway:
-
Lithiation of 1-sulfonylbicyclo[1.1.0]butane .
-
Nucleophilic addition to a cyclopropanone equivalent (derived from 1-sulfonylcyclopropanol).[3][4]
-
Acid-mediated rearrangement (using MsOH) of the resulting 1-bicyclobutylcyclopropanol intermediate.[4] The strain release drives the expansion to the spiro[3.3] ketone.
Visualization of Synthesis Pathways[1]
The following diagram illustrates the logical flow of the Keteniminium [2+2] route, highlighting the critical intermediate states.
Figure 1: Convergent synthesis of 6,6-dimethylspiro[3.3]heptan-1-one via keteniminium [2+2] cycloaddition.
Medicinal Chemistry Applications
The 6,6-dimethylspiro[3.3]heptan-1-one scaffold is primarily utilized as a building block to introduce the spiro[3.3]heptane core into drug candidates.
Benzene Bioisosterism
The spiro[3.3]heptane core mimics the spatial projection of 1,3- (meta) and 1,4- (para) substituted benzenes but with distinct physicochemical advantages:
-
Fsp3 Character: Increases the fraction of
carbons, correlating with higher clinical success rates. -
Solubility: The non-planar structure disrupts crystal packing, often enhancing aqueous solubility compared to flat aryl analogues.
-
Metabolic Stability: The gem-dimethyl group at C6 blocks potential oxidative metabolism at the otherwise exposed methylene sites, a common liability in unsubstituted spirocycles.
Functionalization Logic
The C1-ketone serves as a versatile handle for further elaboration:
-
Reductive Amination: Converts the ketone to an amine, creating analogues of benzylamines.
-
Gem-difluorination: Treatment with DAST/Deoxo-Fluor yields the 1,1-difluoro-6,6-dimethyl analogue.
-
Grignard Addition: Generates tertiary alcohols, mimicking benzylic alcohols.
| Parameter | Benzene Core | Spiro[3.3]heptane Core | Benefit |
| Geometry | Planar (2D) | Puckered (3D) | Access to novel chemical space |
| Vectors | 180° (para) / 120° (meta) | ~180° (pseudo-para) / ~90° | Rigid vector positioning |
| Metabolism | P450 Aromatic Hydroxylation | Inert (Blocked by Me2) | Extended half-life ( |
References
-
Mykhailiuk, P. K. et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296.[3] Available at: [Link]
-
PubChem. (2025).[5][6] Compound Summary: 6,6-dimethylspiro[3.3]heptan-1-one. National Library of Medicine. Available at: [Link]
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. (Contextual grounding for sp3-rich scaffolds).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptan-1-one | C7H10O | CID 12542141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethylspiro[3.3]heptane | C9H16 | CID 21304360 - PubChem [pubchem.ncbi.nlm.nih.gov]
